

Spectroscopic data comparison of N-Cbz-L-alanine and N-Cbz-D-alanine

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Compound of Interest

Compound Name: *N*-(Benzyloxycarbonyl)-DL-alanine

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Spectroscopic Data Comparison: N-Cbz-L-alanine vs. N-Cbz-D-alanine

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and chiral drug development, the stereochemical purity of protected amino acids is paramount. N-Carbobenzyloxy-L-alanine (N-Cbz-L-alanine) and its enantiomer, N-Carbobenzyloxy-D-alanine (N-Cbz-D-alanine), are fundamental building blocks. While chemically identical in terms of connectivity, their three-dimensional arrangement leads to distinct biological activities. This guide provides a comparative analysis of their spectroscopic data, offering a foundational tool for their identification and quality control.

As enantiomers, N-Cbz-L-alanine and N-Cbz-D-alanine exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Consequently, their spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are also identical. The definitive spectroscopic method to differentiate between these two enantiomers is polarimetry, which measures the rotation of plane-polarized light.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for N-Cbz-L-alanine and N-Cbz-D-alanine.

Spectroscopic Technique	N-Cbz-L-alanine	N-Cbz-D-alanine	Reference(s)
¹ H NMR (CDCl ₃ , 400 MHz)	See Table 2 for detailed assignments.	See Table 2 for detailed assignments.	[1]
¹³ C NMR (CDCl ₃ , 125 MHz)	See Table 3 for detailed assignments.	See Table 3 for detailed assignments.	
Mass Spectrometry (MS)	Molecular Weight: 223.23 g/mol	Molecular Weight: 223.23 g/mol	[2]
Specific Optical Rotation	-14.5° (c=2, Acetic Acid)	+15° (c=2, Acetic Acid)	

Table 1: Summary of Comparative Spectroscopic Data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
-CH ₃	~1.44	Doublet	~7.2
-CH-	~4.38	Quartet	~7.2
-CH ₂ - (benzyl)	~5.11	Singlet	-
-NH-	~5.40	Broad Singlet	-
Aromatic -CH	~7.30-7.38	Multiplet	-
-COOH	~10.9	Broad Singlet	-

Table 2: ¹H NMR Data for N-Cbz-Alanine (L and D enantiomers) in CDCl₃.

¹³C NMR Data

Assignment	Chemical Shift (δ) in ppm
-CH ₃	~18.5
-CH-	~49.6
-CH ₂ - (benzyl)	~67.3
Aromatic -CH	~128.3, 128.4, 128.7
Aromatic Quaternary C	~136.2
C=O (urethane)	~156.0
C=O (acid)	~177.8

Table 3: ¹³C NMR Data for N-Cbz-Alanine (L and D enantiomers) in CDCl₃.

Infrared (IR) Spectroscopy

The IR spectra of N-Cbz-L-alanine and N-Cbz-D-alanine are identical. Key characteristic peaks include:

- ~3300 cm⁻¹: N-H stretch (amide)
- ~3030 cm⁻¹: Aromatic C-H stretch
- ~2950 cm⁻¹: Aliphatic C-H stretch
- ~1715 cm⁻¹: C=O stretch (carboxylic acid)
- ~1690 cm⁻¹: C=O stretch (urethane)
- ~1530 cm⁻¹: N-H bend and C-N stretch (amide II)
- ~1250 cm⁻¹: C-O stretch (urethane)

Experimental Protocols

Below are representative experimental protocols for the acquisition of the spectroscopic data presented.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the N-Cbz-alanine enantiomer in ~0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: A 400 MHz (for ^1H) or 100 MHz (for ^{13}C) NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-16 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H and CDCl_3 at 77.16 ppm for ^{13}C).

2. Mass Spectrometry (MS)

- Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.
- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Method: Infuse the sample solution directly into the ESI source.

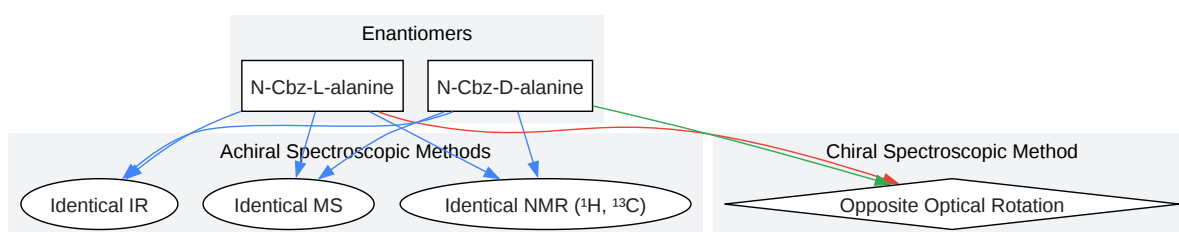
- Ionization Mode: Can be run in either positive or negative ion mode.
- Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion (e.g., m/z 100-500).

3. Polarimetry

- Instrumentation: A polarimeter with a sodium lamp (D-line, 589 nm).
- Sample Preparation: Accurately weigh the sample and dissolve it in a precise volume of solvent (e.g., acetic acid) to a known concentration (c), typically expressed in g/100 mL. For the referenced data, the concentration is 2 g/100 mL.
- Measurement:
 - Calibrate the instrument with a blank (pure solvent).
 - Fill the sample cell (of a known path length, l , in decimeters) with the sample solution.
 - Measure the observed optical rotation (α).
- Calculation of Specific Rotation ($[\alpha]$): $[\alpha] = \alpha / (l \times c)$

Logical Relationship Diagram

The following diagram illustrates the relationship between the enantiomeric nature of N-Cbz-L-alanine and N-Cbz-D-alanine and their resulting spectroscopic properties.



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Caption: Enantiomers and their spectroscopic properties.

In conclusion, while a suite of standard spectroscopic techniques can confirm the chemical identity of N-Cbz-alanine, only chiroptical methods like polarimetry can definitively distinguish between the L- and D-enantiomers. This distinction is critical for applications in stereospecific synthesis and pharmaceutical development.

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References

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- 2. N-Cbz-D-Alanine | 26607-51-2 [chemicalbook.com]
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